
Iridium--lanthanum (3/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–lanthanum (3/7) is a binary intermetallic compound composed of iridium and lanthanum in a 3:7 ratio. This compound is part of the broader family of intermetallic compounds that exhibit unique structural and electronic properties due to the combination of transition metals and rare earth elements. Iridium–lanthanum (3/7) is known for its high melting point, excellent corrosion resistance, and unique magnetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iridium–lanthanum (3/7) typically involves high-temperature solid-state reactions. The elements iridium and lanthanum are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon .
Industrial Production Methods
Industrial production of iridium–lanthanum (3/7) involves similar high-temperature processes but on a larger scale. The raw materials are purified and then combined in a high-temperature furnace. The resulting alloy is then cooled and processed to achieve the desired physical and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium–lanthanum (3/7) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Can undergo substitution reactions with other metals or non-metals
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at elevated temperatures to overcome the activation energy barriers .
Major Products Formed
The major products formed from these reactions include iridium oxides, lanthanum oxides, and various substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Iridium–lanthanum (3/7) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iridium–lanthanum (3/7) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants by providing active sites for the reaction to occur. In biological systems, it interacts with cellular components to produce specific effects, such as enhancing imaging contrast or delivering therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium–cerium: Similar in structure but with different electronic and magnetic properties.
Iridium–platinum: Known for its high catalytic activity but differs in its chemical reactivity and stability.
Lanthanum–nickel: Exhibits different magnetic and electronic properties compared to iridium–lanthanum (3/7).
Uniqueness
Iridium–lanthanum (3/7) is unique due to its combination of high melting point, excellent corrosion resistance, and unique magnetic properties. These characteristics make it suitable for specialized applications in high-temperature environments and advanced technological applications .
Eigenschaften
CAS-Nummer |
12030-71-6 |
|---|---|
Molekularformel |
Ir3La7 |
Molekulargewicht |
1548.99 g/mol |
IUPAC-Name |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.7La |
InChI-Schlüssel |
OVKPOPILQRDVCY-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[La].[La].[La].[La].[La].[La].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

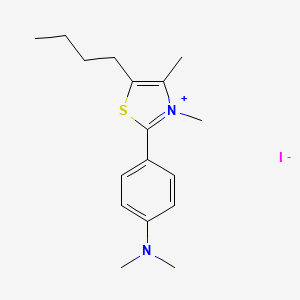
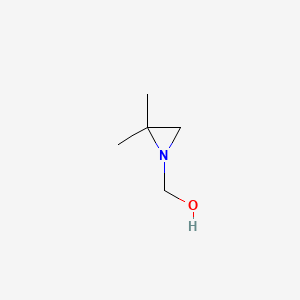

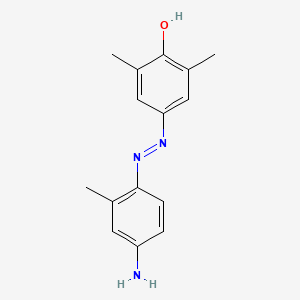
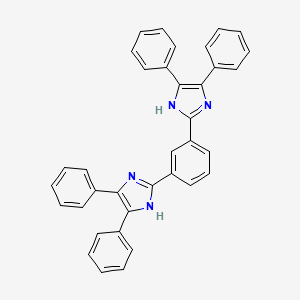
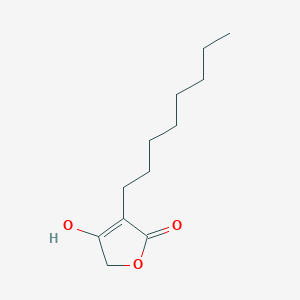

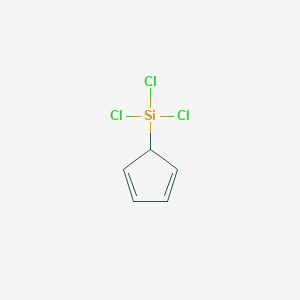

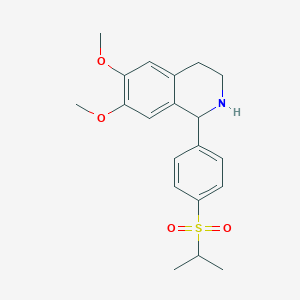
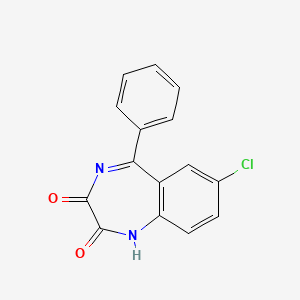
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
